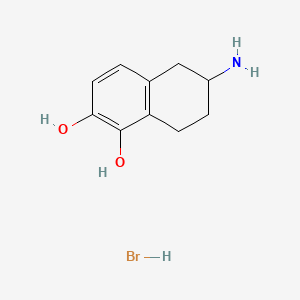

![molecular formula C13H10F3NO2S B1605660 N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2805-88-1](/img/structure/B1605660.png)

N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Übersicht

Beschreibung

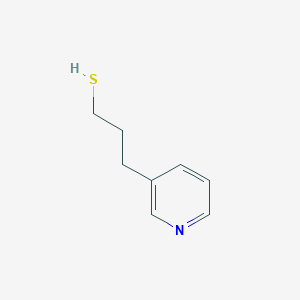

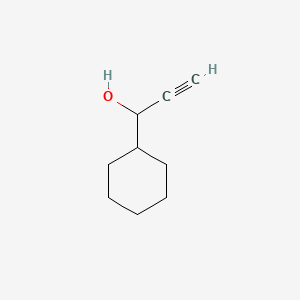

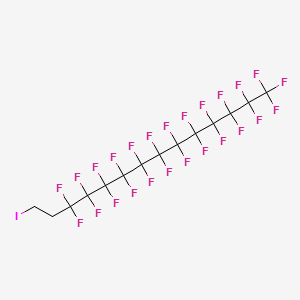

“N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the linear formula C13H10F3NO2S . It has a molecular weight of 301.289 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is represented by the linear formula C13H10F3NO2S . This indicates that the molecule is composed of 13 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Inhibitors of Kynurenine 3-Hydroxylase

- N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide derivatives have been studied for their role as inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Novel Nonsteroidal Progesterone Receptor Antagonists

- The chemical structure serves as a novel scaffold for nonsteroidal progesterone receptor antagonists, which are important in treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Mitochondrial Carbonic Anhydrase Inhibitors

- Compounds derived from N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide have been synthesized as potent inhibitors of mitochondrial carbonic anhydrases VA and VB. These inhibitors could be explored as anti-obesity therapies (Poulsen et al., 2008).

Antimicrobial Activity

- Derivatives of this compound have shown antimicrobial activities, as evidenced in studies on N-(2-aminophenyl)benzenesulfonamide and its derivatives (Demircioğlu et al., 2018).

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

- Research shows that benzenesulfonamide derivatives incorporating flexible triazole moieties are highly effective as carbonic anhydrase inhibitors. They have been studied for their potential use in glaucoma treatment (Nocentini et al., 2016).

Synthesis of Celecoxib Derivatives

- N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide has been used in the synthesis of novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Phospholipase A2 Inhibitors

- The compound and its derivatives have been synthesized and evaluated as membrane-bound phospholipase A2 inhibitors, showing potential in reducing myocardial infarction size (Oinuma et al., 1991).

Anti-Inflammatory and Ulcerogenicity Studies

- Benzenesulfonamides including N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide derivatives have been studied for their anti-inflammatory activities with minimal ulcerogenic effects (Mustafa et al., 2016).

Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist

- The benzenesulfoamide T0901317, derived from N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide, has been identified as an inverse agonist for retinoic acid receptor-related orphan receptors, impacting physiological processes like hepatic gluconeogenesis and lipid metabolism (Kumar et al., 2010).

Carbonic Anhydrase Inhibitors for Various Medical Applications

- A series of 3-functionalized benzenesulfonamides incorporating phenyl-1,2,3-triazole were synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms, showing potential for diverse medical applications (Swain et al., 2019).

Safety And Hazards

While specific safety and hazard information for “N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is not available, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c14-13(15,16)10-5-4-6-11(9-10)17-20(18,19)12-7-2-1-3-8-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHGAUQQLJHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304156 | |

| Record name | N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

CAS RN |

2805-88-1 | |

| Record name | NSC164391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.